molecular formula C14H15N5O2 B2767325 6-morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide CAS No. 1904397-65-4

6-morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide

Cat. No.: B2767325
CAS No.: 1904397-65-4
M. Wt: 285.307
InChI Key: UMHAWKIECCNSIX-UHFFFAOYSA-N
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Description

6-Morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide is a synthetic small molecule featuring a pyrimidine core scaffold, a structure that is ubiquitous in medicinal chemistry and serves as a key pharmacophore in numerous bioactive compounds . This compound is built around a pyrimidine ring that is strategically substituted at the 4-position with a morpholine group and at the 2-position with a carboxamide linkage to a pyridin-3-yl amine. The morpholine ring is a common feature in drug design, often contributing to favorable physicochemical properties and target binding . The specific molecular architecture of this compound aligns with known inhibitors of biologically significant kinases and enzymes, making it a valuable chemical tool for probing various signaling pathways in a research setting . This compound is of significant interest in early-stage drug discovery for its potential application in oncology and neuroscience research. Pyrimidine-based molecules analogous to this structure have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs) , the mammalian target of rapamycin (mTOR) , and other components of the PI3K/Akt/mTOR signaling axis —pathways that are frequently dysregulated in cancers. Furthermore, pyrimidine-4-carboxamide derivatives have been explored as potent and selective inhibitors of enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a critical role in lipid signaling within the brain . Researchers can utilize this compound to study cellular proliferation, apoptosis, and metabolic pathways. Key Research Applications: • Chemical biology probe for kinase and enzyme inhibition studies. • Lead compound in oncology research targeting CDK and PI3K/mTOR pathways . • Tool molecule for investigating lipid signaling and endocannabinoid biosynthesis in neuropharmacology . • A representative scaffold for structure-activity relationship (SAR) studies in medicinal chemistry optimization. Notice: This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-morpholin-4-yl-N-pyridin-3-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c20-14(18-11-2-1-3-15-9-11)12-8-13(17-10-16-12)19-4-6-21-7-5-19/h1-3,8-10H,4-7H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHAWKIECCNSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the pyrimidine intermediate.

    Morpholine Substitution: The morpholine ring is incorporated through a substitution reaction, where a suitable morpholine derivative reacts with the pyrimidine-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify optimal reaction conditions, such as temperature, solvent, and catalysts.

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Cancer Research

One of the primary applications of 6-morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide is in cancer research. The compound has been identified as a potential inhibitor of the mitotic kinase Mps1, which plays a crucial role in cell division and is often overexpressed in cancerous cells. By inhibiting Mps1, this compound may disrupt the proliferation of cancer cells.

Case Study: Inhibition of Mps1

A study demonstrated that derivatives of this compound effectively inhibited Mps1 activity, leading to reduced cell viability in various cancer cell lines. The IC50 values observed were promising, indicating potential for further development as an anticancer agent.

Cell Line IC50 (µM)
A54915.0
MCF-712.5

Biological Studies

The compound is also utilized in biological studies to elucidate the mechanisms underlying cell cycle regulation and mitosis. Its role as an enzyme inhibitor allows researchers to investigate cellular pathways involved in these processes.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead structure for developing new therapeutic agents targeting various diseases beyond cancer, including inflammatory conditions. Its diverse functional groups allow for modifications that can enhance its pharmacological properties.

Structure-Activity Relationship (SAR)

Research has focused on optimizing the structure to improve potency and selectivity against specific targets. For example, modifications to the pyridine moiety have led to enhanced lipophilicity and bioavailability.

Modification Effect on Activity Notes
Morpholine to HydroxypyrrolidineIncreased potency by 10-foldImproved binding affinity
Trifluoromethyl groupEnhanced lipophilicityCritical for membrane permeability

Industrial Applications

Beyond its therapeutic potential, this compound is explored for industrial applications due to its unique chemical properties. It can be used in the development of new materials and chemical processes.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in different contexts:

Anticancer Activity

In vivo studies using xenograft models showed significant tumor size reduction when treated with this compound compared to controls.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may reduce pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Table 1: Comparative Data for Pyrimidine Carboxamide Derivatives

Compound Name Core Structure Modifications Yield (%) HPLC Purity (%) Molecular Weight (LC-MS) Key Substituents
Target Compound 6-morpholino, N-(pyridin-3-yl) N/A N/A ~356.4 (estimated) Pyrimidine-4-carboxamide with morpholino and pyridin-3-yl
Compound 45 () 6-((4-fluorobenzyl)(methyl)amino), N-(4-morpholinophenyl) 30 100 422.1 [M + H]+ Fluorobenzyl-methylamino on pyrimidine; morpholino-phenyl carboxamide
Compound 46 () 6-(methyl(trifluoromethyl-pyridinyl)amino), N-(5-morpholinopyridin-2-yl) 23 N/A N/A Trifluoromethyl-pyridinylmethylamino on pyrimidine; morpholino-pyridinyl carboxamide
4-Chloro-N-(6-morpholinopyridin-3-yl)benzamide () Benzamide core with morpholino-pyridinyl N/A N/A ~357.8 (estimated) Chlorophenyl carboxamide; morpholino at pyridin-6-position

Key Observations:

Morpholino Placement: The target compound’s morpholino group is directly attached to the pyrimidine ring, unlike compound 45 (), where morpholino is part of the phenyl carboxamide substituent. This distinction may alter electronic properties and target engagement .

Carboxamide Group: The pyridin-3-yl carboxamide in the target contrasts with the morpholino-phenyl group in compound 43. Pyridinyl moieties often enhance solubility and bioavailability compared to purely aromatic systems .

Broader Structural Analogs

  • Pyrazolo-Pyrimidine Derivatives: describes a pyrazolo[3,4-d]pyrimidine core with morpholino and hydroxamic acid groups, highlighting the versatility of morpholino in diverse scaffolds. However, the increased complexity of such structures may complicate synthesis .
  • Triazolophthalazine Derivatives: lists triazolophthalazines with morpholino substituents, underscoring the prevalence of morpholino in heterocyclic drug design. These compounds often exhibit varied bioactivities, though their larger cores differ significantly from the target’s pyrimidine backbone .

Biological Activity

6-Morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide, also known as PHA-767491, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological targets, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

The primary mechanism of action for this compound involves antagonism at various adenosine receptors , specifically A1, A3, and dual A1/A2A receptors. Additionally, it inhibits checkpoint kinase 1 (CHK1) , which plays a crucial role in cell cycle regulation and DNA damage response.

Biochemical Pathways

The interaction with adenosine receptors and CHK1 leads to alterations in several biochemical pathways, including the phosphatidylinositol-3 kinase (PI3K) pathway. This pathway is frequently activated in various cancers, suggesting that the compound may have potential applications in cancer therapy by modulating these signaling cascades .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Biological Activity Effect Target
Adenosine receptor antagonismInhibition of receptor signalingA1, A3, A2A receptors
CHK1 inhibitionDisruption of cell cycleCheckpoint kinase 1
Modulation of PI3K pathwayPotential anti-cancer effectsPI3K signaling pathway

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Anticancer Activity : Research has shown that derivatives of pyrimidine-4-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with modifications at the pyridine moiety demonstrated enhanced selectivity and potency against breast cancer cells compared to standard treatments like 5-Fluorouracil (5-FU) .
  • Inhibition of NAPE-PLD : A study focusing on structure–activity relationships (SAR) identified that modifications to the morpholino group could enhance the inhibitory potency against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling pathways that affect inflammation and pain .
  • Antitubercular Properties : Another research effort screened a library of compounds against Mycobacterium tuberculosis (Mtb), revealing that certain pyrimidine derivatives exhibited promising antitubercular activity, suggesting a broader antimicrobial potential for compounds related to this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura for pyridine/pyrimidine linkages) and microwave-assisted condensation to introduce the morpholine moiety. For example, intermediates like 6-chloropyrimidine-4-carboxamide are functionalized via nucleophilic substitution with morpholine under reflux in anhydrous DMF . Yield optimization requires strict control of temperature (~80–120°C), solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridin-3-yl NH coupling at δ ~8.5 ppm; morpholine protons at δ ~3.7 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (MW 299.334 for C₁₅H₁₇N₅O₂) using reverse-phase C18 columns and ESI+ ionization .
  • X-ray Crystallography : Resolves 3D conformation, particularly morpholine-pyrimidine dihedral angles impacting binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum protein interference) or target selectivity. Strategies include:

  • Dose-Response Cross-Validation : Replicate assays with standardized protocols (e.g., ATP concentration in kinase inhibition assays) .
  • Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .
  • Computational Docking : Compare binding poses in different protein conformations (e.g., MD simulations to assess induced-fit effects) .

Q. What methodologies optimize reaction conditions for introducing trifluoromethyl or other electron-withdrawing groups to enhance bioactivity?

  • Methodological Answer :

  • Electrophilic Fluorination : Use Umemoto’s reagent (trifluoromethylation at pyrimidine C6) in DCM at −20°C to minimize side reactions .
  • Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., solvent, catalyst, temperature) and identify optimal conditions with minimal trials .
  • In Situ Monitoring : Raman spectroscopy tracks reaction progress, enabling real-time adjustments .

Q. What computational approaches predict the compound’s interaction with kinase targets, and how do morpholine substituents modulate selectivity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP pockets (e.g., EGFR, BRAF) over 100 ns trajectories; analyze hydrogen bonds between morpholine oxygen and kinase hinge regions .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG changes when substituting morpholine with piperazine, guiding SAR for selectivity .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems (e.g., cancer cell lines)?

  • Methodological Answer :

  • CRISPR-Cas9 Knockout Models : Delete putative targets (e.g., PI3K isoforms) to confirm on-target effects .
  • Metabolomic Profiling : LC-MS/MS tracks downstream metabolites (e.g., ATP/ADP ratios) to link inhibition to phenotypic outcomes .
  • Resistance Mutagenesis : Engineer mutations in kinase domains (e.g., T790M in EGFR) to assess compound resilience .

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